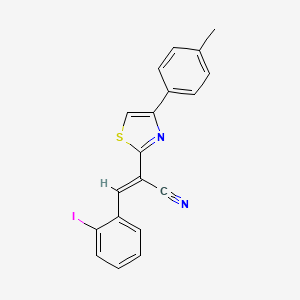

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetic molecule that appears to be a derivative of pyrazine carboxamide. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For example, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines under microwave irradiation conditions . Similarly, the synthesis of pyrazole derivatives based on a tetrahydrobenzothiophene moiety involves reactions with phenyl isothiocyanate and chloroacetyl chloride, followed by diazocoupling or condensation with aldehydes . These methods suggest that the synthesis of this compound could also involve a multi-step synthetic route, starting from pyrazine derivatives and incorporating the tetrahydrofuran moiety through subsequent reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those discussed in the papers is typically elucidated using spectral data such as IR, 1H and 13C NMR, and MS . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. For the compound , similar analytical techniques would likely be employed to confirm the presence of the thiazolyl and tetrahydrofuran moieties and to establish the overall molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions that heterocyclic compounds can undergo. For instance, the synthesis of pyrazolo[3,4-e][1,4]diazepin-4-ones involves the reaction of amino pyrazole carboxamides with thiols . Additionally, the formation of pyrazolo[5,1-c][1,2,4]triazine and pyrazolo[5,1-a]pyrimidine derivatives from amino pyrazole intermediates is described . These reactions indicate that the compound of interest may also participate in similar chemical transformations, potentially leading to the formation of new heterocyclic systems or the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives suggests that the compound may also exhibit biological activity, which could be explored in further studies . The papers do not provide specific physical property data, but such information would typically be obtained through experimental measurements and would be essential for understanding the compound's behavior in various environments.

Scientific Research Applications

Chemical Synthesis and Transformations

Research into chemical synthesis and transformations provides a foundational understanding of how complex molecules, including those similar to "N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide," can be constructed and modified. For instance, Kormanov et al. (2017) describe the synthesis and transformations of nitro-1H-pyrazole-carboxylic acid derivatives, demonstrating methodologies that could be applicable to the synthesis or functionalization of related compounds (Kormanov et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure in the solid state and in solution is critical for applications in material science and pharmaceuticals. Foces-Foces et al. (2010) explored the molecular structure of nifurtimox and related analogs through X-ray diffraction and NMR, highlighting the importance of structural analysis in the development of new materials and drugs (Foces-Foces et al., 2010).

Cytotoxicity Studies

Compounds with structural similarities to the query molecule are often evaluated for their biological activities, including cytotoxic effects. Hassan et al. (2014) synthesized and screened pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against cancer cells, underscoring the relevance of such compounds in medicinal chemistry and oncology research (Hassan et al., 2014).

Antimicrobial and Anticancer Applications

The development of new antimicrobial and anticancer agents is a significant area of research for compounds with unique chemical frameworks. Senthilkumar et al. (2021) synthesized a compound with benzothiazol and pyrazine moieties, evaluating its antibacterial, antifungal, and anticancer activities. This study demonstrates the potential of such molecules in therapeutic applications, especially in targeting resistant bacterial strains and cancer cells (Senthilkumar et al., 2021).

Antibacterial Agents

The quest for novel antibacterial agents leads to the exploration of diverse chemical structures, including pyrazoles and pyrazine derivatives. Palkar et al. (2017) reported the design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones, identifying compounds with promising antibacterial activity. Such research is crucial in addressing the growing issue of antibiotic resistance and developing new therapeutic options (Palkar et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Thiazoles and pyrazines are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of thiazoles and pyrazines can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to possess antiviral activity .

Biochemical Pathways

Thiazoles and pyrazines can affect a variety of biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazoles and pyrazines can vary widely depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazoles and pyrazines can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to possess antiviral activity .

properties

IUPAC Name |

N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h3-4,8-9,11H,1-2,5-7H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDSTJILIDVWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)